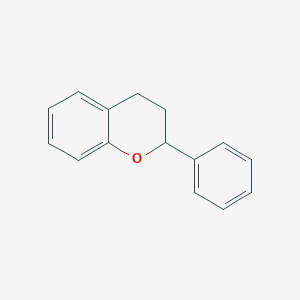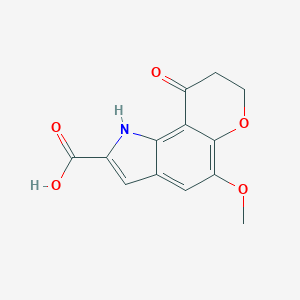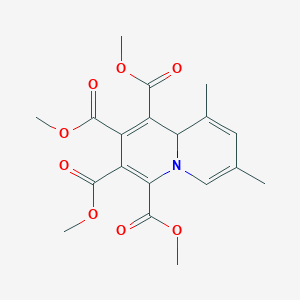
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide, also known as DMQX, is a synthetic compound that has been extensively studied for its effects on the central nervous system. DMQX is a potent antagonist of the ionotropic glutamate receptor, which is involved in synaptic transmission and plasticity in the brain.
Wirkmechanismus
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide is a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It binds to the receptor and blocks the effects of glutamate, preventing the influx of calcium ions and the subsequent depolarization of the neuron. This leads to a reduction in synaptic transmission and plasticity, and can have a variety of effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the central nervous system. It can alter synaptic transmission and plasticity, leading to changes in neuronal activity and behavior. It has also been shown to have effects on learning and memory, as well as on various neurological disorders such as epilepsy and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide in lab experiments is its potency and specificity as an antagonist of the AMPA subtype of glutamate receptor. This allows for precise manipulation of neuronal activity and behavior, and can lead to a better understanding of the mechanisms underlying various neurological disorders. However, this compound also has limitations, such as its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.
Zukünftige Richtungen
There are many potential future directions for research on 4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide and its effects on the central nervous system. One area of interest is the development of new drugs and compounds that target the glutamate receptor system, and the use of this compound as a tool for investigating these compounds. Another area of interest is the role of glutamate receptors in various neurological disorders, and the potential use of this compound as a therapeutic agent. Additionally, future research may focus on the development of new methods for administering this compound and other glutamate receptor antagonists, as well as on the potential long-term effects of these compounds on neuronal activity and behavior.
Synthesemethoden
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dichlorophenylacetonitrile with 2-methylpyridine-5-carboxaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine, which is then reacted with 3-carboxy-4,6,7,8-tetrahydroquinoline to form this compound.
Wissenschaftliche Forschungsanwendungen
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide has been used extensively in scientific research to study the role of ionotropic glutamate receptors in synaptic transmission and plasticity. It has been shown to block the effects of glutamate on these receptors, leading to changes in neuronal activity and behavior. This compound has also been used to study the effects of drugs and other compounds on glutamate receptors, as well as to investigate the mechanisms of various neurological disorders.
Eigenschaften
CAS-Nummer |
6313-48-0 |
|---|---|
Molekularformel |
C23H21Cl2N3O2 |
Molekulargewicht |
442.3 g/mol |
IUPAC-Name |
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H21Cl2N3O2/c1-12-9-10-18(26-11-12)28-23(30)19-13(2)27-16-7-4-8-17(29)21(16)20(19)14-5-3-6-15(24)22(14)25/h3,5-6,9-11,20,27H,4,7-8H2,1-2H3,(H,26,28,30) |
InChI-Schlüssel |
AZLOQVQAYLALKF-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=C(C(=CC=C4)Cl)Cl)C(=O)CCC3)C |
Kanonische SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=C(C(=CC=C4)Cl)Cl)C(=O)CCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



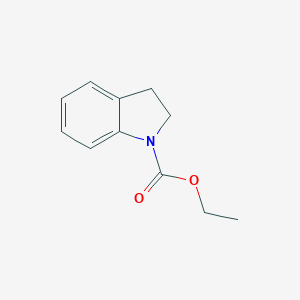
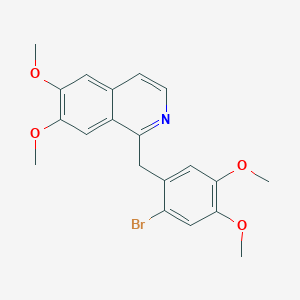

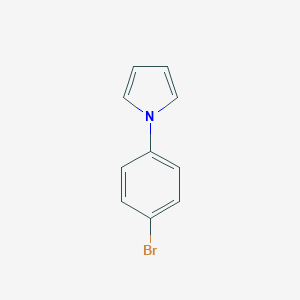

![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)


